Home > Products > Screening Compounds P123015 > Imidazo[1,2-b]pyridazine-6-carbonitrile
Imidazo[1,2-b]pyridazine-6-carbonitrile -

Imidazo[1,2-b]pyridazine-6-carbonitrile

Catalog Number: EVT-13806807
CAS Number:
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-b]pyridazine-6-carbonitrile is a heterocyclic compound characterized by its unique structure, which incorporates both imidazole and pyridazine rings. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of diseases mediated by specific kinase activities. The structural formula is represented as C8_8H6_6N4_4, indicating the presence of carbon, hydrogen, and nitrogen atoms.

Source and Classification

Imidazo[1,2-b]pyridazine-6-carbonitrile belongs to the class of nitrogen-containing heterocycles. It is classified under condensed heterocyclic compounds, specifically within the broader category of imidazoles and pyridazines. These compounds are often investigated for their biological activities and potential as pharmaceutical agents .

Synthesis Analysis

Methods

The synthesis of imidazo[1,2-b]pyridazine-6-carbonitrile can be achieved through several methods. One notable approach involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with bromoacetonitrile under alkaline conditions. This method allows for the generation of high-purity products with relatively simple reaction conditions .

Technical Details

  1. Step 1: React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at temperatures between 40-100 °C for 2-8 hours to form an intermediate.
  2. Step 2: Mix the intermediate with a solvent and bromoacetonitrile, then react at temperatures ranging from 50-160 °C for 3-15 hours.
  3. Step 3: Adjust the pH with an alkali solution, precipitate the solid product, and purify it by washing and drying .
Molecular Structure Analysis

Structure

The molecular structure of imidazo[1,2-b]pyridazine-6-carbonitrile features a fused ring system that includes both imidazole and pyridazine moieties. The carbonitrile group (-C≡N) is attached at the sixth position of the pyridazine ring.

Data

  • Molecular Formula: C8_8H6_6N4_4
  • Molecular Weight: 158.16 g/mol
  • CAS Number: Not explicitly provided but can be derived from its structural characteristics.
Chemical Reactions Analysis

Imidazo[1,2-b]pyridazine-6-carbonitrile can participate in various chemical reactions typical of heterocyclic compounds. These include nucleophilic substitutions and cyclization reactions, which can modify its structure to yield derivatives with potentially enhanced biological activities.

Technical Details

Common reactions include:

  • Nucleophilic substitution at the carbonitrile group.
  • Cyclization reactions involving other heteroatoms or functional groups that can lead to new derivatives with varying pharmacological profiles .
Mechanism of Action

The mechanism of action for imidazo[1,2-b]pyridazine-6-carbonitrile primarily involves its interaction with biological targets such as kinases. By inhibiting specific kinase pathways, this compound may reduce cellular proliferation associated with various diseases, including cancer.

Process and Data

Research indicates that imidazo[1,2-b]pyridazines can modulate kinase activity through competitive inhibition or allosteric modulation, although detailed mechanistic studies are still ongoing to elucidate these pathways fully .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents; insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonitrile group.

Relevant data regarding melting point, boiling point, and specific heat capacities have not been widely published but are essential for practical applications in research settings .

Applications

Imidazo[1,2-b]pyridazine-6-carbonitrile has several scientific uses:

  1. Pharmaceutical Development: Investigated as a potential therapeutic agent targeting kinase-related pathways in diseases such as cancer and neurodegenerative disorders.
  2. Biochemical Research: Used in studies exploring protein interactions and enzyme inhibition mechanisms.
  3. Drug Design: Serves as a scaffold for developing novel compounds with improved efficacy against specific biological targets.
Historical Context & Evolution of Imidazo[1,2-b]pyridazine Scaffolds in Drug Discovery

Emergence of Imidazo[1,2-b]pyridazine as a Privileged Heterocyclic Scaffold

Imidazo[1,2-b]pyridazine represents a fused bicyclic heterocyclic system that has evolved into a cornerstone of modern medicinal chemistry due to its exceptional physicochemical and pharmacological properties. First synthesized by Yoneda and coworkers in the 1960s, this [5,6]-fused nitrogenous scaffold combines the advantageous features of pyridazine with imidazole ring systems. The pyridazine moiety confers a high dipole moment (4.22 Debye) that enhances target binding affinity through strong electrostatic interactions with biomacromolecules, while the imidazole component contributes to metabolic stability and hydrogen-bonding capabilities [2] [7]. Crucially, the scaffold demonstrates improved aqueous solubility compared to carbocyclic analogs, addressing a key limitation in drug development. Its synthetic accessibility via condensation of 3-aminopyridazines with α-halo carbonyl compounds further accelerated medicinal chemistry exploration [2].

Table 1: Key Physicochemical Properties of Imidazo[1,2-b]pyridazine vs. Related Heterocycles

ScaffoldDipole Moment (D)logP RangeH-Bonding CapacityCrystallinity
Imidazo[1,2-b]pyridazine4.221.2–4.1Moderate-HighHigh
Imidazo[1,2-a]pyridine3.722.0–5.5ModerateModerate
Benzimidazole2.122.5–6.0ModerateVariable
Purine4.90-0.5–3.0HighHigh

The term "privileged scaffold" was definitively assigned following ponatinib's 2012 FDA approval, though earlier applications demonstrated its therapeutic versatility. This designation arises from the scaffold's capacity to yield potent compounds across diverse target classes: kinase inhibitors (e.g., FGFR, TAK1, IKKβ), antimicrobials, antiparasitics, and central nervous system agents. The carbonitrile modification at the C6 position specifically enhances these properties by introducing a hydrogen-bond acceptor and a versatile chemical handle for further derivatization. This functional group significantly modulates electron distribution within the scaffold, improving binding interactions with kinase hinge regions while maintaining favorable logD values (typically 1.2–4.1) for membrane permeability [2] [5] [7].

Chronological Advancements in Functionalization Strategies (1966–Present)

Functionalization strategies for imidazo[1,2-b]pyridazine have evolved dramatically since its initial synthesis, with the C6 position emerging as a critical site for structural diversification:

Early Era (1966-1990s): Initial synthetic approaches focused on electrophilic aromatic substitution (EAS) at electron-rich positions (C3, C8) and nucleophilic aromatic substitution (SNAr) at C6 when activated by electron-withdrawing groups. Carbonitrile introduction typically occurred via Rosenmund-von Braun reaction on 6-bromo precursors, though yields were inconsistent (30-50%) and required harsh conditions (CuCN, high temperatures) [2].

Modern Era (2000s-Present): Three revolutionary strategies transformed C6 functionalization:

  • Cross-Coupling Revolution (2000s): Pd-catalyzed reactions enabled efficient C6 derivatization. Suzuki-Miyaura coupling allowed conversion of 6-bromoimidazo[1,2-b]pyridazine to aryl/heteroaryl variants, while Sonogashira reactions introduced alkynyl groups. Carbonitrile installation via Pd-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] achieved >80% yields under mild conditions [2] [10].
  • Directed Ortho-Metalation (2010s): Exploiting the C6-carbonitrile as a directing group enabled regioselective functionalization. n-BuLi/TMEDA-mediated lithiation at C7 followed by electrophile quenching introduced diverse substituents (alkyl, halogens, aldehydes) while preserving the carbonitrile functionality [7].
  • C-H Activation (2020s): Rh(III)/Ru(II)-catalyzed C-H functionalization bypassed pre-halogenation requirements. The carbonitrile group acted as a coordinating site for metal catalysts, enabling direct arylation, alkenylation, and amidation at C3/C8 positions without affecting the C6-CN bond [10].

Table 2: Evolution of Synthetic Approaches for C6 Functionalization

PeriodKey MethodsRepresentative TransformationYield RangeLimitations
1966-1990Rosenmund-von BraunBr → CN30-50%High temp, CuCN toxicity
1990-2010SNAr with CN⁻Cl (EWG-activated) → CN40-70%Requires EWG at C6
2000-2010Pd-catalyzed cyanationBr → CN75-92%Costly catalysts
2010-2020Directed metalationCN-assisted C7 functionalization60-85%Strong base sensitivity
2020-presentC-H functionalizationDirect C3/C8 diversification45-80%Substrate-specific selectivity

The carbonitrile group itself serves as a chemical linchpin: it can be hydrolyzed to carboxylic acids (NaOH/H₂O₂), reduced to aminomethyl groups (LiAlH₄), or elaborated into tetrazoles ([3+2] cycloaddition with NaN₃). These transformations significantly expanded the scaffold's utility in structure-activity relationship (SAR) explorations, particularly in kinase inhibitor programs where the carbonitrile's linear geometry optimally accesses hydrophobic pockets [5] [7].

Role of Ponatinib and Analogues in Revitalizing Scaffold Exploration

Ponatinib (AP24534), featuring the imidazo[1,2-b]pyridazine-6-carbonitrile core, represents a watershed moment in scaffold development. Designed to address the BCR-ABLᵀ³¹⁵ᴵ gatekeeper mutation in chronic myeloid leukemia (CML), ponatinib's strategic incorporation of a carbonitrile group enabled a unique binding mode. The linear nitrile functionality projects into a deep hydrophobic pocket adjacent to the ATP-binding site, forming a critical hydrogen bond with the hinge region residue Glu481 and water-mediated interactions with Thr315 backbone atoms. This binding mechanism overcomes the steric hindrance posed by the T315I mutation (isoleucine substitution) that resists first- and second-generation TKIs [3] [4].

Ponatinib's success (IC₅₀ = 0.37 nM against BCR-ABL) triggered systematic exploration of the imidazo[1,2-b]pyridazine-6-carbonitrile scaffold across kinase target space:

  • FGFR Inhibitors: Yang et al. demonstrated that replacing ponatinib's terminal acetylene with substituted aryls while retaining the 6-carbonitrile yielded compounds with 50-100× selectivity for FGFR1-3 over VEGFR2. Compound 4 maintained FGFR1 inhibition (IC₅₀ = 1.8 nM) while reducing KDR (VEGFR2) activity by >40-fold compared to ponatinib, mitigating hypertension risks associated with VEGFR inhibition [5].
  • TAK1 Inhibitors: Optimized analogues bearing 3-(4-fluorophenyl) and 6-morpholine substituents exhibited nanomolar inhibition (e.g., compound 26: IC₅₀ = 55 nM against TAK1 vs. takinib's 187 nM). The carbonitrile enhanced cellular permeability, enabling 30 nM GI₅₀ in multiple myeloma cell lines H929 and MPC-11 [10].
  • Dual ABL/SRC Inhibitors: AP23464, ponatinib's direct precursor, established the pharmacophoric necessity of the 6-carbonitrile for engaging both kinases. Molecular modeling confirmed the nitrile's hydrogen bonding with ABL's Met318 and SRC's Thr338, explaining its dual inhibition profile (IC₅₀ < 1 nM) [3] [4].

Table 3: SAR Evolution of Key 6-Carbonitrile Derivatives Post-Ponatinib

TargetLead CompoundCore ModificationKey ActivitySelectivity Advancement
BCR-ABLᵀ³¹⁵ᴵPonatinib3-(imidazo[1,2-b]pyridazin-6-yl)carbonitrileIC₅₀ = 0.37 nMActive against 100+ kinase mutants
FGFR1-3Yang-43-(4-cyanophenyl) substitutionFGFR1 IC₅₀ = 1.8 nM50-100× FGFR vs. VEGFR2 selectivity
TAK1Cmpd 263-(4-fluorophenyl), 6-(cis-dimethylmorpholine)IC₅₀ = 55 nM3.4× more potent than takinib
c-Abl (PD)ML-optimized analog3-(cyclopropylamide)c-Abl IC₅₀ = 2.1 nMhERG IC₅₀ = 12.1 μM (26× safer than nilotinib)

The scaffold's versatility is further evidenced by its application beyond oncology. 3-Nitroimidazo[1,2-b]pyridazine-6-carbonitriles demonstrated sub-nanomolar activity against Giardia lamblia (IC₅₀ < 1 nM) while maintaining favorable drug-like properties (cLogP 1.2–4.1). The carbonitrile group in these analogs enhanced membrane penetration in parasitic vacuoles without phosphodiesterase inhibition, indicating target-agnostic physicochemical advantages [8]. Contemporary medicinal chemistry efforts now leverage computational and machine learning approaches to optimize this privileged scaffold, particularly for challenging targets like Parkinson's disease (c-Abl inhibition with reduced hERG liability) and circadian rhythm disorders (CK1δ inhibition) [9].

Properties

Product Name

Imidazo[1,2-b]pyridazine-6-carbonitrile

IUPAC Name

imidazo[1,2-b]pyridazine-6-carbonitrile

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

InChI

InChI=1S/C7H4N4/c8-5-6-1-2-7-9-3-4-11(7)10-6/h1-4H

InChI Key

OKPAMSLQVQGUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN2N=C1C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.